molecular formula C22H26N2O4S B11175087 N-cyclohexyl-2-{[3-(phenylsulfonyl)propanoyl]amino}benzamide

N-cyclohexyl-2-{[3-(phenylsulfonyl)propanoyl]amino}benzamide

Cat. No.: B11175087
M. Wt: 414.5 g/mol
InChI Key: TUNUUNXPGCYPTC-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[3-(phenylsulfonyl)propanoyl]amino}benzamide is a complex organic compound with a molecular formula of C22H28N2O3S This compound is known for its unique structural features, which include a cyclohexyl group, a phenylsulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{[3-(phenylsulfonyl)propanoyl]amino}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclohexylamine with 2-aminobenzamide to form N-cyclohexyl-2-aminobenzamide. This intermediate is then reacted with 3-(phenylsulfonyl)propanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{[3-(phenylsulfonyl)propanoyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[3-(phenylsulfonyl)propanoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H26N2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

2-[3-(benzenesulfonyl)propanoylamino]-N-cyclohexylbenzamide

InChI

InChI=1S/C22H26N2O4S/c25-21(15-16-29(27,28)18-11-5-2-6-12-18)24-20-14-8-7-13-19(20)22(26)23-17-9-3-1-4-10-17/h2,5-8,11-14,17H,1,3-4,9-10,15-16H2,(H,23,26)(H,24,25)

InChI Key

TUNUUNXPGCYPTC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CCS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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